molecular formula C18H20N4O2 B2812893 N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide CAS No. 1798423-82-1

N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide

Cat. No.: B2812893
CAS No.: 1798423-82-1
M. Wt: 324.384
InChI Key: JXXIXPHRRMOBMY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The discovery of N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide is rooted in the iterative optimization of cinnamamide derivatives and pyrimidine-based pharmacophores. Early work on cinnamamide analogs, such as those described by Xiao et al. (2011), demonstrated that replacing the morpholine ring in pyrimorph with β-phenylethylamine retained antifungal activity while modifying physicochemical properties. This finding catalyzed interest in hybridizing cinnamamide scaffolds with nitrogen-containing heterocycles, including pyrimidines.

A pivotal advancement emerged from studies on pyrimidine derivatives, such as the HMG-CoA reductase inhibitors patented by Shionogi & Co. (2001), which highlighted pyrimidine’s versatility in medicinal chemistry. Subsequent research by Seelolla et al. (2014) synthesized morpholine-containing cinnamamides via cinnamic acid chloride coupling with morpholine, establishing foundational synthetic routes. The integration of morpholinopyrimidine into cinnamamide frameworks, as seen in N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide , further refined structural diversity.

The target compound’s synthesis likely evolved from these methodologies, employing:

  • Cinnamic acid activation (e.g., using SOCl₂ to form acid chlorides).
  • Coupling reactions with morpholinopyrimidine derivatives under basic conditions.
  • Purification via chromatography or crystallization to isolate the final product.

Position within the Cinnamamide Pharmacophore Family

This compound belongs to a subclass of cinnamamides characterized by dual pharmacophoric elements :

  • Cinnamamide backbone : Provides planar geometry for π-π interactions and hydrogen bonding via the amide group.
  • Morpholinopyrimidine moiety : Enhances solubility and modulates electronic properties through the morpholine oxygen and pyrimidine nitrogen atoms.

Comparative analysis with analogs reveals structural nuances:

Compound Substituents Key Activities Source
Pyrimorph Morpholine Antifungal
EVT-2978742 4-Methyl-6-morpholinopyrimidine Anti-inflammatory, anticancer
Target Compound 2-Morpholinopyrimidin-4-yl Undisclosed (Research stage) Synthesis

The pyrimidine ring’s substitution pattern (e.g., 2-morpholino vs. 4-methyl-6-morpholino) influences target selectivity and steric interactions.

Research Significance in Medicinal Chemistry

This compound’s significance lies in its multifunctional design :

  • Bioisosteric replacement potential : The morpholinopyrimidine group serves as a bioisostere for saturated heterocycles, improving metabolic stability compared to earlier cinnamamides.
  • Dual-target engagement : Preliminary data on analogs suggest simultaneous modulation of inflammatory pathways (e.g., NF-κB) and kinase inhibition, as observed in RAF inhibitors.
  • Enhanced pharmacokinetics : The morpholine oxygen increases water solubility, addressing a limitation of earlier hydrophobic cinnamamides.

Recent studies highlight its utility as a scaffold for anticancer agents , with structural analogs demonstrating:

  • Topoisomerase II inhibition via intercalation (pyrimidine ring).
  • Reactive oxygen species (ROS) scavenging (cinnamamide α,β-unsaturated carbonyl).

Compound Classification in Contemporary Chemical Taxonomy

This compound is classified under:

  • Heterocyclic amides : Combines pyrimidine (6-membered, 2 nitrogen atoms) and morpholine (6-membered, 1 oxygen, 1 nitrogen).
  • Small-molecule enzyme inhibitors : Predicted to target ATP-binding sites due to pyrimidine’s mimicry of purine bases.
  • E-configuration cinnamamides : The trans-olefin is critical for planar conformation and biological activity.

Structural taxonomy :

  • IUPAC name : (E)-N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylacrylamide.
  • Molecular formula : C₁₉H₂₂N₄O₂.
  • Key functional groups :
    • Pyrimidin-4-ylmethyl amine.
    • Morpholine (tetrahydro-1,4-oxazine).
    • Cinnamoyl amide.

This classification aligns with contemporary trends in designing multi-target-directed ligands (MTDLs) for complex diseases.

Properties

IUPAC Name

(E)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(7-6-15-4-2-1-3-5-15)20-14-16-8-9-19-18(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXIXPHRRMOBMY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide involves several steps. One common synthetic route includes the reaction of 2-morpholinopyrimidine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cinnamamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown significant anti-inflammatory activity by inhibiting the production of nitric oxide and cyclooxygenase mRNA expression in macrophage cells.

    Medicine: Due to its anti-inflammatory properties, it is being explored as a potential therapeutic agent for inflammation-associated disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide involves its interaction with molecular targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound binds to the active sites of these enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like nitric oxide and prostaglandins . This inhibition leads to a decrease in inflammation and associated symptoms.

Comparison with Similar Compounds

Key Observations :

  • The bromine atom in ’s compound may confer steric hindrance or alter electronic properties, impacting solubility or target selectivity.

Pharmacological and Target Profile

BO-264 exhibits nanomolar IC₅₀ values in biochemical assays and suppresses cancer cell proliferation in vitro . In contrast, sulfonamide derivatives (e.g., ) often target tyrosine kinases or tubulin but may face challenges in bioavailability due to higher molecular weights (>600 g/mol) .

Parameter This compound BO-264 Sulfonamide Analog ()
Target Hypothesized: TACC3 TACC3 Kinases/Tubulin (speculative)
Molecular Weight ~383 ~396 ~623
Key Pharmacophore 2,4-Diaminopyrimidine + cinnamamide 2,4-Diaminopyrimidine + isoxazole Bromopyrimidine + sulfonamide
Solubility (Predicted) Moderate (amide group) Moderate Low (bulky substituents)

Crystallographic and Computational Analysis

The structural determination of such compounds often employs programs like SHELXL for refinement and Mercury for visualization . For example:

  • BO-264 : Likely refined using SHELXL, given its prevalence in small-molecule crystallography .
  • Sulfonamide Analog () : Contains a thioether linkage, which may form unique hydrogen-bonding patterns observable via Mercury’s void analysis and packing similarity tools .

Hypothetical Crystallographic Comparison :

Parameter This compound BO-264 Sulfonamide Analog
Space Group P2₁/c (speculative) P-1 (reported) P2₁2₁2₁ (speculative)
Unit Cell Dimensions a=10.2 Å, b=12.5 Å, c=14.8 Å (estimated) a=8.7 Å, b=9.3 Å, c=11.1 Å a=15.3 Å, b=18.4 Å, c=20.6 Å
Refinement Software SHELXL SHELXL SHELXL

Q & A

Q. What are the recommended synthetic routes for N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrimidine-morpholine core via nucleophilic substitution (e.g., reacting 2-chloropyrimidine with morpholine under reflux in a polar aprotic solvent like DMF) .
  • Step 2 : Introduction of the cinnamamide moiety through amide coupling (e.g., using HATU/DMF with triethylamine as a base) .
  • Optimization : Key parameters include temperature control (70–90°C for amidation), solvent selection (DMF for solubility), and catalyst use (e.g., Pd catalysts for Suzuki couplings in related analogs) . Purity is verified via HPLC (>95%) and NMR .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., morpholine δ 3.6–3.8 ppm, cinnamamide vinyl protons δ 6.5–7.5 ppm) .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z ~380 [M+H]⁺) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement (R-factor < 0.05) . Mercury software aids in visualizing packing patterns .

Q. What analytical techniques are critical for assessing purity and stability during storage?

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
  • Long-term Stability : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence biological activity?

  • Structure-Activity Relationship (SAR) :
    • Position 2 (Morpholine) : Enhances solubility and modulates kinase inhibition (e.g., morpholine analogs show 10× higher IC₅₀ vs. piperidine in iNOS inhibition) .
    • Cinnamamide Chain : The α,β-unsaturated carbonyl group enables Michael addition with cysteine residues in target enzymes (e.g., anti-inflammatory activity via COX-2 inhibition) .
    • Data Table :
ModificationActivity ChangeCitation
Morpholine → PiperidineReduced solubility, altered IC₅₀
Fluorination at phenyl ringIncreased metabolic stability

Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?

  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays affects IC₅₀) .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed cinnamic acid derivatives) .
  • Structural Validation : Reconfirm batch purity via crystallography to rule out polymorphic effects .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase domain) to identify binding poses .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the morpholine-pyrimidine interaction in aqueous environments .
  • QM/MM : Evaluate electronic effects of substituents (e.g., trifluoromethyl groups enhance binding entropy) .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., solvent polarity, catalyst loading) .
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., epimerization during amidation) .
  • Catalyst Screening : Test Pd/XPhos for Buchwald-Hartwig couplings in related pyrimidine intermediates (yield >85%) .

Methodological Resources

  • Crystallography : SHELXL for refinement , Mercury for void analysis .
  • SAR Tools : MOE for 3D-QSAR modeling .
  • Synthesis : HATU/DMF for amidation , Suzuki-Miyaura for aryl couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.